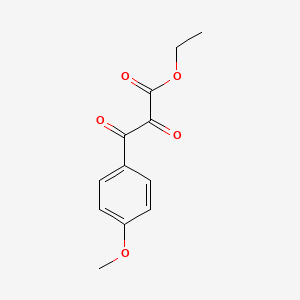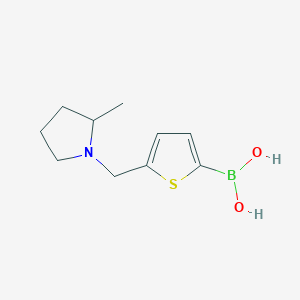
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid
Descripción general
Descripción
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a pyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the reaction of 2-bromo-5-chlorothiophene with appropriate reagents.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thienyl ring.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothiophene derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thienyl and pyrrolidinylmethyl groups.
2-Thienylboronic Acid: Similar thienyl structure but without the pyrrolidinylmethyl substitution.
Pyrrolidinylmethylboronic Acid: Contains the pyrrolidinylmethyl group but lacks the thienyl ring.
Uniqueness
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is unique due to its combination of a thienyl ring and a pyrrolidinylmethyl group, which can provide distinct electronic and steric properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C10H16BNO2S |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[5-[(2-methylpyrrolidin-1-yl)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(8)7-9-4-5-10(15-9)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Clave InChI |
IEPHNHIMQJKYHG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CN2CCCC2C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
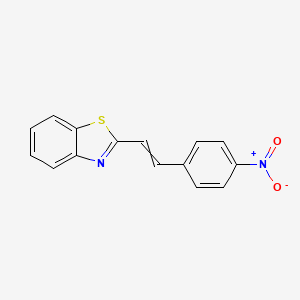
![Dimethyl({[5-(pyridin-3-yl)thiophen-2-yl]methyl})amine](/img/structure/B8288327.png)
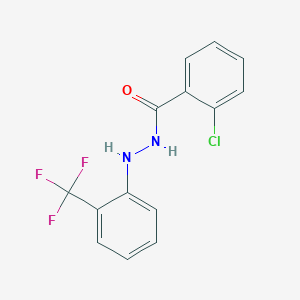
![1-(3,8-Diaza-bicyclo[3.2.1]oct-3-yl)-ethanone](/img/structure/B8288333.png)
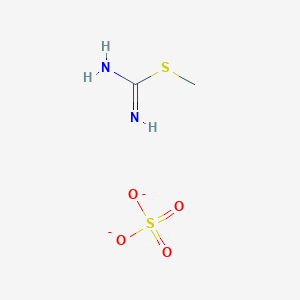
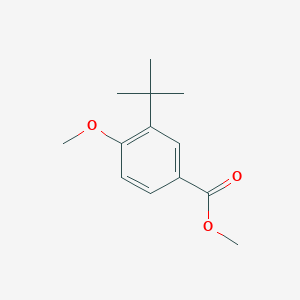

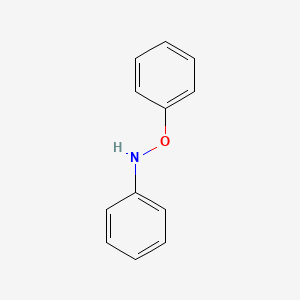

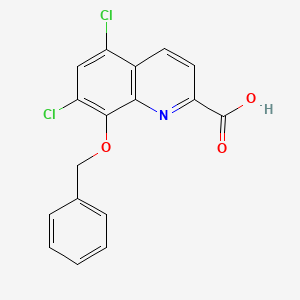
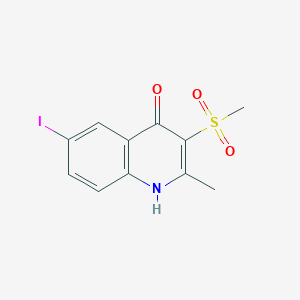
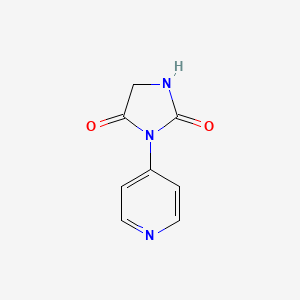
![6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B8288390.png)
